Elaidic acid

Description

Elaidic Acid as a Model Trans Fatty Acid in Lipid Metabolism Studies

This compound serves as a critical model for understanding the impact of trans fatty acids on lipid metabolism. Research has consistently shown that a high intake of trans fats, with this compound being a major component, is linked to adverse changes in cholesterol levels. Specifically, it has been associated with increased levels of low-density lipoprotein (LDL) cholesterol and decreased levels of high-density lipoprotein (HDL) cholesterol, which are established risk factors for cardiovascular diseases. atamankimya.comontosight.aikarger.com

Studies using cell models have further elucidated the mechanisms behind these observations. For instance, in HepG2 cells, a human liver cancer cell line often used as a model for liver metabolism, this compound has been shown to up-regulate proteins involved in cholesterol synthesis and esterification. nih.gov This contributes to the understanding of how dietary trans fats can lead to modifications in plasma cholesterol levels. nih.gov Furthermore, research on C2C12 myotubes and 3T3-L1 adipocytes has demonstrated that this compound, in contrast to its cis isomer oleic acid, can negatively affect cellular glucose uptake and the expression of beneficial signaling proteins like adiponectin. cambridge.org

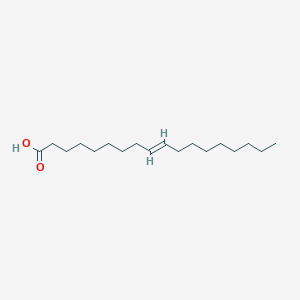

The linear structure of this compound allows it to pack more tightly in cell membranes, similar to saturated fats, which can alter membrane fluidity and function. atamankimya.comaskfilo.com This alteration in the cellular membrane is another area of active investigation, as it can have widespread implications for cellular processes. atamankimya.comnih.gov

Historical Context of this compound in Scientific Inquiry

The scientific journey of this compound began in 1819 when it was first obtained by J.J.E. Poutet. tuscany-diet.net Later, in 1832, F. Boudet isolated and named the fatty acid "acide élaidique," derived from the Greek word "elais," meaning olive. tuscany-diet.net For a considerable time, this compound was primarily a laboratory-synthesized compound, created through the isomerization of oleic acid. atamankimya.comtuscany-diet.net

Its presence in natural sources was confirmed in 1952 when it was identified in beef fat. tuscany-diet.net It is now known to occur in small amounts in the milk and meat of ruminant animals like cows and goats, as a result of bacterial hydrogenation in their digestive systems. wikipedia.orgtuscany-diet.net However, the primary source of this compound in the human diet has historically been industrially produced partially hydrogenated vegetable oils. atamankimya.comchemicalbook.com This process was widely used in the food industry to improve the texture, stability, and shelf life of products like margarine, baked goods, and fried foods. atamankimya.comontosight.ai The name for the chemical reaction that converts oleic acid to this compound, "elaidinization," is derived from the compound itself. atamankimya.comwikipedia.org

Significance of this compound as a Reference Standard in Biochemical and Lipid Research

In the realm of biochemical and lipid research, this compound is an indispensable reference standard. atamankimya.commedchemexpress.comsrlchem.com Its well-defined chemical structure and properties make it a crucial tool for the accurate identification and quantification of trans fatty acids in various samples, including food products and biological tissues. atamankimya.com

Researchers utilize high-purity this compound in analytical techniques like chromatography and lipid profiling to ensure the precision and reliability of their results. atamankimya.com This is particularly important for studies investigating the effects of trans fats on human health, as it allows for the clear differentiation between various fatty acid isomers and the accurate measurement of their concentrations. The use of this compound as a standard has been fundamental in establishing the link between trans fat consumption and cardiovascular disease. atamankimya.comnih.gov

Emerging Research Trajectories for this compound Investigations

While the detrimental effects of this compound on cardiovascular health are well-documented, current research is exploring its impact on other aspects of human health. Emerging studies are investigating the role of this compound in the progression of certain cancers and in neurodegenerative processes.

Some research suggests that this compound may promote the growth and metastasis of colorectal cancer cells. karger.comspandidos-publications.com Studies have shown that this compound can enhance cancer cell survival and invasion, potentially by influencing cancer cell stemness and signaling pathways. karger.comspandidos-publications.com Another area of growing interest is the potential neurotoxic effects of this compound. Research using cell models has indicated that this compound may induce apoptosis (cell death) in neuronal cells through the generation of reactive oxygen species and endoplasmic reticulum stress. nih.gov

Furthermore, the distinct effects of this compound compared to its cis-isomer, oleic acid, continue to be a subject of investigation. Studies are delving into how these two fatty acids differentially affect the expression of myokines (proteins released by muscle cells) and adipokines (proteins released by fat cells), which could provide further insights into their respective roles in metabolic health. cambridge.org The interaction of this compound with cellular components like lipid rafts and its influence on cell signaling pathways are also active areas of research. spandidos-publications.com

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C18H34O2 |

| Molar Mass | 282.46 g/mol |

| Appearance | Colorless waxy solid |

| Melting Point | 42-45 °C (108-113 °F) |

| Boiling Point | 288 °C (550 °F) at 100 mmHg |

| IUPAC Name | (E)-octadec-9-enoic acid |

Data sourced from multiple references. chemicalbook.comwikipedia.orgtuscany-diet.netnih.gov

Propriétés

IUPAC Name |

(E)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058619 | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Elaidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-79-8, 2027-47-6, 112-80-1 | |

| Record name | Elaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elaidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 44 °C | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization in Experimental Research

Laboratory Synthesis Methodologies for Elaidic Acid

The primary route for obtaining this compound in a laboratory setting is through the isomerization of its naturally occurring cis isomer, oleic acid. atamankimya.com This process can be achieved through various chemical and catalytic methods, followed by rigorous purification to obtain a high-purity product suitable for research purposes.

Isomerization of Oleic Acid via Chemical and Catalytic Processes

The conversion of oleic acid to this compound involves the rearrangement of the double bond from a cis to a trans configuration. This transformation is typically induced by heat or catalysts. researchgate.net

Chemical Isomerization: A common laboratory method involves the use of nitrogen oxides. aocs.org In one procedure, oleic acid is heated with a mixture of sodium nitrite and nitric acid. aocs.org This generates nitrogen oxides in situ, which facilitate the isomerization. The reaction mixture is then cooled, allowing the solid this compound to be separated. aocs.org

Catalytic Isomerization: Various metal catalysts, including palladium, rhodium, and iodine-based reagents, can be employed to facilitate the isomerization of oleic acid to this compound. atamankimya.com The process often involves heating the oleic acid in the presence of the catalyst. atamankimya.com Clay catalysts have also been utilized for the isomerization and dimerization of unsaturated fatty acids like oleic acid. taylorandfrancis.com Thermally induced isomerization, often in the presence of oxygen, can also lead to the formation of this compound, with the rate of conversion increasing with temperature. researchgate.netnih.gov Studies have shown that this isomerization can occur at temperatures above 120°C. researchgate.netnih.gov

Table 1: Comparison of Isomerization Methods for this compound Synthesis

| Method | Reagents/Catalysts | Conditions | Key Features |

|---|---|---|---|

| Chemical Isomerization | Sodium nitrite, Nitric acid | Heating (e.g., 58°-62°C) | In situ generation of nitrogen oxides. aocs.org |

| Catalytic Isomerization | Palladium, Rhodium, Iodine-based reagents, Clay catalysts | Controlled heating | Facilitates conversion of cis to trans double bond. atamankimya.comtaylorandfrancis.com |

| Thermal Isomerization | Heat, Oxygen | Temperatures > 120°C | Rate increases with temperature; proceeds via a free radical mechanism. researchgate.netnih.gov |

Purification Techniques for High-Purity this compound for Research Applications

Following synthesis, the resulting mixture contains this compound, unreacted oleic acid, and other byproducts. pjsir.org Obtaining high-purity this compound is essential for research applications to ensure that observed effects are attributable to the trans isomer. atamankimya.com

Low-Temperature Crystallization: This technique leverages the difference in melting points and solubilities between this compound and oleic acid. aocs.orgresearchgate.net this compound has a higher melting point and is less soluble in solvents like acetone and n-hexane at low temperatures compared to oleic acid. researchgate.netresearchgate.net By dissolving the mixture in a suitable solvent and cooling it, this compound crystallizes out and can be separated by filtration. aocs.orgresearchgate.net This process can be repeated multiple times to enhance purity. aocs.org

Urea Complex Formation: This method is based on the principle that straight-chain molecules like this compound form crystalline complexes with urea more readily than the bent-chain cis isomer, oleic acid. pjsir.org This preferential precipitation allows for the separation of this compound from oleic acid and other unsaturated fatty acids. pjsir.org The process, sometimes termed "amplified urea complex segregation," can be enhanced by the addition of oleic acid to mixtures containing saturated fatty acid contaminants, which helps to selectively crystallize the this compound. pjsir.org

Table 2: Purification Techniques for this compound

| Technique | Principle | Solvents/Reagents | Process |

|---|---|---|---|

| Low-Temperature Crystallization | Differences in melting point and solubility. aocs.orgresearchgate.net | Acetone, n-hexane | Dissolving the mixture and cooling to induce crystallization of this compound. aocs.orgresearchgate.net |

| Urea Complex Formation | Preferential formation of crystalline complexes with urea by straight-chain fatty acids. pjsir.org | Urea, Methanol | Formation and precipitation of this compound-urea complexes. pjsir.org |

Synthesis of this compound Derivatives for Mechanistic Elucidation

To investigate the specific roles and mechanisms of this compound in biological systems, researchers synthesize various derivatives. These modifications allow for advanced analytical techniques and targeted delivery to specific cellular components.

Preparation of this compound-Containing Phospholipid Derivatives

Phospholipids are major components of cell membranes, and incorporating this compound into their structure is crucial for studying its effects on membrane properties and cellular function. The synthesis of this compound-containing phospholipids typically involves the esterification of a glycerol backbone with this compound. While specific syntheses for this compound-containing phospholipids are not detailed in the provided results, the synthesis of deuterated dioleoyl-sn-glycero-3-phosphocholine (DOPC) from deuterated oleic acid has been described. nih.govsigmaaldrich.comansto.gov.au This suggests that a similar pathway, starting with non-deuterated this compound, would be employed to produce this compound-containing phospholipids. The process generally involves activating the carboxylic acid of this compound and reacting it with a glycerol derivative.

Synthesis of Deuterated this compound for Spectroscopic Studies

Deuterium-labeled compounds are invaluable for spectroscopic techniques like nuclear magnetic resonance (NMR) and neutron scattering, which can provide detailed information about molecular structure and dynamics. The synthesis of deuterated oleic acid has been achieved on a gram scale with high isotopic purity and no contamination from the trans-isomer, this compound. nih.govsigmaaldrich.comansto.gov.au This synthesis starts with deuterated precursors, [D14]azelaic acid and [D17]nonanoic acid, which are then coupled. nih.govsigmaaldrich.comansto.gov.au A similar strategy could be adapted to produce deuterated this compound, likely by modifying the stereochemistry of the double bond formation step to favor the trans configuration. The synthesis of deuterated oleic acid has been noted as a challenging process, highlighting the complexity of preparing its deuterated trans isomer. europa.eu

Conjugation with Peptides for Targeted Biological Investigations (e.g., Lipospondin)

To direct this compound to specific biological targets or to enhance its cellular uptake and stability, it can be conjugated to peptides. creative-peptides.compepdd.compepscan.com This approach combines the properties of the fatty acid with the specific functions of the peptide.

Lipospondin: A notable example is Lipospondin, which is the elaidyl conjugate of the peptide sequence KFK (Elaidyl-Lys-Phe-Lys-OH). frontiersin.org In this conjugate, the this compound moiety is linked to the peptide. frontiersin.orggoogle.com Lipospondin is investigated for its potential to stimulate TGF-β, upregulate collagen and tissue inhibitors of metalloproteinases (TIMPs), and downregulate matrix metalloproteinase-1 (MMP-1) in fibroblasts. frontiersin.orgmdpi.com The synthesis of such lipopeptides typically involves forming an amide bond between the carboxyl group of the fatty acid and an amino group on the peptide, often at the N-terminus or on the side chain of an amino acid like lysine. creative-peptides.compepscan.com

Cellular and Molecular Mechanisms of Elaidic Acid Action

Impact on Cellular Membrane Dynamics and Biophysics

The structure and fluidity of the cell membrane are critical for its function. Elaidic acid, with its linear structure similar to saturated fatty acids, can significantly alter these properties. researchgate.net

This compound is known to decrease membrane fluidity. nih.gov Its straight, rigid structure allows it to pack more tightly with other lipids in the cell membrane, similar to saturated fatty acids like stearic and palmitic acid. frontiersin.orgacs.org This increased packing leads to a more ordered and less fluid membrane. acs.org In contrast, cis-unsaturated fatty acids, such as oleic acid, have a kink in their structure that disrupts this close packing, thereby increasing membrane fluidity. gatech.edufrontiersin.org

The altered fluidity directly impacts membrane permeability. A more rigid membrane, as induced by this compound, generally exhibits reduced permeability to various molecules. gatech.edu This is because the tighter packing of lipids creates a more formidable barrier to substances attempting to cross the membrane.

Furthermore, the presence of this compound influences the organization of the lipid bilayer. It can alter the ratio of different fatty acids within the membrane. For instance, in J774 mouse macrophages, the incorporation of this compound led to a decrease in the ratio of (cis-monounsaturated fatty acids + polyunsaturated fatty acids) to (saturated fatty acids + trans fatty acids). nih.gov this compound's influence extends to the formation of lipid microdomains, or rafts, which are specialized membrane areas enriched in certain lipids and proteins. mdpi.com Research suggests that this compound can induce inflammation through its effects on these lipid rafts and their associated toll-like receptors. mdpi.com

In contrast, oleic acid, but not elaidic or stearic acid, has been found to regulate the activity of β2A-adrenergic receptors and their associated signaling pathway without direct interaction, highlighting the specific effects of fatty acid structure on membrane protein function. mdpi.com

Influence on Lipid Bilayer Composition and Organization

Modulation of Intracellular Signaling Pathways

This compound can trigger specific intracellular signaling cascades, most notably leading to stress responses within the cell.

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. An accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which in turn activates the unfolded protein response (UPR). frontiersin.org The UPR is a set of signaling pathways designed to restore ER homeostasis, but if the stress is too severe or prolonged, it can lead to apoptosis, or programmed cell death. spandidos-publications.com

This compound has been identified as an inducer of ER stress. spandidos-publications.comnih.govresearchgate.net Studies have shown that treatment of cells with this compound leads to the activation of the UPR. nih.govnih.gov This activation is a key part of the cellular response to the stress induced by this trans fatty acid. The ER stress response involves three main signaling pathways initiated by the sensors IRE1, PERK, and ATF6. researchgate.net

A key marker and central regulator of ER stress is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. biorxiv.org GRP78 normally binds to the ER stress sensors, keeping them in an inactive state. biorxiv.org When unfolded proteins accumulate, GRP78 dissociates from these sensors to act as a chaperone, helping to fold the misfolded proteins. This dissociation activates the UPR pathways. biorxiv.org

Research has consistently demonstrated that this compound treatment leads to the upregulation of GRP78 expression. spandidos-publications.comnih.govnih.gov In SH-SY5Y neuroblastoma cells, for example, this compound induced GRP78 expression and activated the GRP78/ATF4/CHOP pathway of the UPR. nih.govnih.gov This upregulation of GRP78 is a clear indicator that this compound induces ER stress and activates the cell's adaptive response to cope with the accumulation of unfolded proteins. nih.gov

Table 1: Effects of this compound on Cellular Membranes

| Parameter | Effect of this compound | Supporting Evidence |

|---|---|---|

| Membrane Fluidity | Decreased | Tighter packing due to linear structure frontiersin.orgacs.org |

| Membrane Permeability | Reduced | Consequence of decreased fluidity gatech.edu |

| Lipid Composition | Incorporation into phospholipids, increased cholesterol nih.gov | Found in phosphatidylcholine and phosphatidylethanolamine nih.gov |

| Protein Function | Impaired (e.g., ABCA1 transporter) nih.gov | Reduced ATPase activity due to decreased fluidity nih.gov |

Table 2: this compound and Endoplasmic Reticulum Stress

| Process | Effect of this compound | Key Molecules Involved |

|---|---|---|

| ER Stress | Induction | Accumulation of unfolded proteins spandidos-publications.comnih.gov |

| Unfolded Protein Response (UPR) | Activation | IRE1, PERK, ATF6 researchgate.net |

| GRP78 Expression | Upregulation | Dissociation from ER stress sensors spandidos-publications.comnih.govnih.gov |

Endoplasmic Reticulum (ER) Stress Induction and Unfolded Protein Response (UPR) Activation

Activation of Activating Transcription Factor 4 (ATF4) and CCAAT/Enhancer-Binding Protein Homologous Protein (CHOP) Pathways

This compound is a known inducer of endoplasmic reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR). nih.govnih.gov A key branch of the UPR involves the activation of Activating Transcription Factor 4 (ATF4) and the downstream pro-apoptotic factor, CCAAT/Enhancer-Binding Protein Homologous Protein (CHOP). nih.govnih.gov

Research using the SH-SY5Y neuroblastoma cell line has demonstrated that treatment with this compound leads to a dose-dependent modulation of the ATF4/CHOP pathway. nih.govnih.gov In these cells, this compound treatment resulted in an initial upregulation of both ATF4 and CHOP protein expression. nih.govnih.govresearchgate.net This response is part of the cell's attempt to resolve ER stress. However, studies have shown that at higher concentrations, while the expression of the ER stress marker glucose-regulated protein 78 (GRP78) remains elevated, the expression of ATF4 and CHOP can be downregulated. nih.gov This suggests that at high doses, the cellular damage may become too severe, leading to an altered stress response. nih.gov The activation of this pathway indicates that the effects of this compound are mediated, at least in part, through the GRP78/ATF4/CHOP signaling cascade. nih.govnih.govresearchgate.net

Table 1: Effect of this compound on ER Stress Markers in SH-SY5Y Cells

| Concentration of this compound | GRP78 Expression | ATF4 Expression | CHOP Expression | Reference |

|---|---|---|---|---|

| Low to moderate (e.g., 20–400 µM) | Upregulated | Upregulated | Upregulated | nih.gov, nih.gov |

| High (e.g., 200-800 µM) | Upregulated | Upregulated then downregulated | Upregulated then downregulated | nih.gov, nih.gov |

Role of IRE1α and JNK Phosphorylation

Another critical arm of the UPR activated by this compound-induced ER stress involves the Inositol-requiring enzyme 1α (IRE1α) pathway. nih.gov Upon ER stress, IRE1α becomes phosphorylated and activated. nih.govsemanticscholar.org Activated IRE1α can then recruit other signaling molecules, such as TNF receptor-associated factor 2 (TRAF2), which in turn activates downstream kinases, most notably c-Jun N-terminal kinase (JNK). semanticscholar.orgresearchgate.net

Studies in human mature adipocytes have shown that exposure to this compound significantly increases the phosphorylation of both IRE1α and JNK. nih.gov This activation of the IRE1α-JNK axis has been directly linked to the impairment of insulin receptor signaling through the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1). nih.gov While this compound clearly activates the JNK pathway via IRE1α in some cell types like adipocytes, research in SH-SY5Y neuroblastoma cells did not detect significant alterations in IRE1α protein expression levels, suggesting that the primary ER stress response in these specific cells is mediated more prominently through the ATF4/CHOP pathway. nih.gov The activation of JNK is a crucial event, as sustained JNK signaling can promote apoptosis by modulating the activity of pro- and anti-apoptotic proteins. semanticscholar.orgresearchgate.net

Mitochondrial Dysfunction and Bioenergetics

This compound profoundly impacts mitochondrial health, leading to a state of dysfunction characterized by compromised membrane integrity, disrupted ion homeostasis, and impaired energy production.

Disruption of Mitochondrial Membrane Potential (MMP)

In studies using SH-SY5Y cells, treatment with this compound at concentrations ranging from 20 to 800 µM resulted in a marked decrease in MMP, as measured by JC-1 staining and flow cytometry. nih.govresearchgate.net This disruption of active mitochondria is considered an early apoptotic event triggered by this compound exposure. nih.govresearchgate.net The loss of MMP not only cripples the cell's energy production capacity but also contributes to the release of pro-apoptotic factors from the mitochondria. researchgate.net

Table 2: this compound-Induced Loss of Mitochondrial Membrane Potential (MMP) in SH-SY5Y Cells

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| MMP Measurement | Significant increase in the ratio of green to red fluorescence with JC-1 dye. | Indicates collapse of mitochondrial membrane potential. | nih.gov, researchgate.net |

| Dose-Response | The loss of MMP increases as the concentration of this compound increases. | Dose-dependent induction of early apoptotic events. | nih.gov, researchgate.net |

Impairment of Mitochondrial Calcium Fluxes via Mitochondria-Associated Membranes (MAMs)

This compound disrupts the critical communication and calcium transfer between the endoplasmic reticulum and mitochondria. researchgate.netsciopen.com This occurs at specialized contact sites known as mitochondria-associated membranes (MAMs). researchgate.netsciopen.com this compound stimulation triggers ER stress, which leads to a substantial release of calcium (Ca2+) from the ER. researchgate.netsciopen.comkab.ac.ug

This released calcium is then transferred to the mitochondria via the MAMs, leading to an accumulation of Ca2+ in the mitochondrial matrix. researchgate.netsciopen.com This sustained and excessive calcium influx into the mitochondria is a key driver of mitochondrial dysfunction. sciopen.comkab.ac.ug Immunoprecipitation experiments have confirmed the interaction of key proteins in the MAM complex, such as the IP3R-Grp75-VDAC1 axis, which facilitates this Ca2+ transfer. sciopen.com The resulting mitochondrial calcium imbalance is a central mechanism by which this compound induces mitochondrial damage. researchgate.netsciopen.com

Effects on ATP Synthesis and Mitochondrial Permeability Transition Pore Opening

The mitochondrial calcium overload and loss of MMP induced by this compound have direct and severe consequences for cellular energy production and mitochondrial integrity. researchgate.netsciopen.com The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase, leading to a significant decrease in ATP synthesis. researchgate.netsciopen.com

Simultaneously, the combination of high matrix Ca2+ and oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP). researchgate.netsciopen.com The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is considered a catastrophic event for the cell. nih.gov Studies in Kupffer cells have shown that this compound stimulation leads to a significant increase in mPTP opening. researchgate.netsciopen.com This event dissipates the remaining MMP, causes mitochondrial swelling, and allows for the release of pro-apoptotic proteins like cytochrome c, ultimately leading to mitochondrial instability and cell death. researchgate.netsciopen.come-dmj.org

Oxidative Stress Pathways

This compound is a potent inducer of oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.govsciopen.comwur.nl Upon stimulation with this compound, cells exhibit a significant increase in ROS release. nih.govsciopen.com This has been observed in various cell types, including Kupffer cells, SH-SY5Y neuroblastoma cells, and human umbilical vein endothelial cells. nih.govsciopen.comwur.nl

The increased ROS leads to oxidative damage to cellular components. This is evidenced by elevated levels of lipid peroxides and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, this compound treatment has been shown to deplete the cell's antioxidant capacity by reducing the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govnih.gov This imbalance between ROS production and antioxidant defense exacerbates cellular damage and contributes to the activation of other stress pathways, including ER stress and apoptosis. nih.govwur.nl

Reactive Oxygen Species (ROS) Generation and Accumulation

This compound has been shown to induce the generation and accumulation of Reactive Oxygen Species (ROS) in different cell types. nih.govsciopen.comniscpr.res.inresearchgate.net In SH-SY5Y neuroblastoma cells, treatment with high concentrations of this compound led to an enhanced release of ROS. nih.govnih.gov This increase in ROS is a key trigger for oxidative stress, which can lead to cellular damage and apoptosis. nih.govnih.gov Studies in rat peritoneal macrophages also demonstrated that cells enriched with this compound generated significantly higher amounts of superoxide anion (O₂·⁻) and hydrogen peroxide (H₂O₂) compared to control cells. niscpr.res.inresearchgate.net Similarly, in Kupffer cells, this compound stimulation resulted in a notable increase in ROS release, contributing to an oxidative stress response. sciopen.com The generation of ROS appears to be a critical component of the signaling pathways initiated by this compound. ahajournals.org For instance, in microglial cells, this compound potentiates extracellular ATP-induced apoptosis through a pathway involving ROS generation. jst.go.jpnih.govjst.go.jpresearchgate.net

Impact on Antioxidant Defense Systems (e.g., Superoxide Dismutase, Glutathione Peroxidase)

The increased production of ROS induced by this compound is coupled with a detrimental impact on the cell's antioxidant defense systems. Key enzymatic antioxidants responsible for scavenging ROS, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), are negatively affected. nih.govnih.gov In SH-SY5Y cells, treatment with high doses of this compound resulted in reduced activities of both SOD and GSH-Px. nih.govnih.gov This impairment of the enzymatic antioxidant defense system compromises the cell's ability to neutralize the excessive ROS, further exacerbating oxidative stress. nih.gov Research on macrophages has also highlighted that while this compound boosts ROS production, the presence of other fatty acids like α-linolenic acid can competitively reduce this compound incorporation and consequently lower ROS generation. niscpr.res.in In contrast, some studies on other compounds, like 13-hydroperoxy-9,11-octadecadienic acid (13-HPODE), have shown an increase in the synthesis of antioxidant enzymes, including SOD and glutathione peroxidase. researchgate.net

Table 1: Effect of this compound on Antioxidant Enzyme Activity This table is interactive. Users can sort columns by clicking on the headers.

| Cell Type | Enzyme | Effect of this compound | Reference |

|---|---|---|---|

| SH-SY5Y Neuroblastoma | Superoxide Dismutase (SOD) | Reduced activity | nih.govnih.gov |

| SH-SY5Y Neuroblastoma | Glutathione Peroxidase (GSH-Px) | Reduced activity | nih.govnih.gov |

Modulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) and Heme Oxygenase 1 (HO-1)

The cellular response to oxidative stress involves the activation of transcription factors like Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), which regulates the expression of antioxidant proteins, including Heme Oxygenase 1 (HO-1). nih.govmdpi.com this compound has been shown to modulate this pathway, although the effects can be dose-dependent. nih.govresearchgate.net In SH-SY5Y cells, high doses of this compound led to an upregulation of NRF2 protein expression but a downregulation of HO-1. nih.govresearchgate.net This suggests that while high levels of this compound can activate the NRF2 signaling pathway, it may simultaneously exhaust the protective capacity of HO-1. researchgate.net The NRF2/HO-1 pathway is a crucial defense mechanism against oxidative damage, and its dysregulation by this compound contributes to cellular stress. nih.gov Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-Associated Protein 1 (KEAP1), but upon oxidative stress, NRF2 translocates to the nucleus to induce the transcription of antioxidant genes like HMOX1 (which codes for HO-1). mdpi.com Studies on other fatty acids have shown that they can also activate the NRF2 pathway, leading to increased expression of HO-1 and other antioxidant enzymes. acs.org

Elevation of Lipid Peroxidation Products (e.g., Malondialdehyde)

The excessive generation of ROS in the presence of this compound leads to oxidative damage of cellular components, particularly lipids, in a process known as lipid peroxidation. nih.gov This process results in the formation of harmful byproducts, such as malondialdehyde (MDA). nih.govfrontiersin.orgmdpi.com In SH-SY5Y cells treated with high doses of this compound, there was a significant upregulation of lipid peroxide and MDA levels. nih.govnih.gov The accumulation of these lipid peroxidation products is a key indicator of oxidative damage to cell membranes. nih.govmdpi.com The process of lipid peroxidation primarily affects polyunsaturated fatty acids within cell membranes. frontiersin.org The measurement of MDA is a commonly used marker to quantify the extent of lipid peroxidation. mdpi.comahajournals.org

Inflammatory Signaling Cascades

This compound is a potent activator of inflammatory signaling pathways, contributing to the development of inflammatory conditions.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory signals. Research has indicated that this compound can activate the MAPK pathway. nih.gov In Kupffer cells, this compound-induced endoplasmic reticulum stress is accompanied by the activation of the MAPK signaling pathway, which in turn leads to the formation of the NLRP3 inflammasome. nih.gov Furthermore, in microglial cells, this compound enhances extracellular ATP-induced apoptosis by promoting the hyperactivation of the ASK1-p38 MAPK pathway. jst.go.jpnih.govjst.go.jp This activation is dependent on reactive oxygen species (ROS) generation. nih.govjst.go.jp The activation of the MAPK pathway by this compound has also been observed in the context of gut-liver axis derangement, where it contributes to inflammatory liver damage. sciopen.com

Induction of NOD-like Receptor Protein-3 (NLRP3) Inflammasome

The NOD-like Receptor Protein-3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. sciopen.comnih.govresearchgate.net this compound has been identified as an inducer of the NLRP3 inflammasome. sciopen.comnih.govsciopen.com In Kupffer cells, this compound triggers NLRP3 inflammasome activation through endoplasmic reticulum stress and the MAPK signaling pathway. nih.gov This activation is a key step in the inflammatory response to this compound. Studies in rats have shown that this compound-induced intestinal barrier damage leads to the activation of the NLRP3 inflammasome in the liver. sciopen.com Furthermore, this compound has been shown to induce hepatocyte pyroptosis, a form of inflammatory cell death, through a pathway involving autophagy, Cathepsin B (CTSB), and the subsequent activation of the NLRP3 inflammasome. nih.gov Mitochondrial dysfunction and the resulting release of mitochondrial ROS are also implicated as key upstream events that can trigger NLRP3 inflammasome activation in response to this compound. sciopen.com

Influence on Prostaglandin and Thromboxane Synthesis

This compound has been observed to modulate the synthesis of key lipid mediators, including prostaglandins and thromboxanes, which are involved in various physiological and pathological processes. In studies conducted on human platelets incubated with arachidonic acid, this compound has been shown to induce the synthesis of several prostaglandins and thromboxane. cambridge.orgnih.govkarger.comresearchgate.netspandidos-publications.comashpublications.orgnih.gov Specifically, its presence leads to an increased production of prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2). nih.govkarger.comresearchgate.netnih.gov Concurrently, this compound also stimulates the synthesis of thromboxane B2 (TXB2), the stable metabolite of the potent platelet aggregator thromboxane A2. nih.govkarger.comresearchgate.netnih.gov

A comparative study on the effects of cis and trans fatty acids on prostaglandin biosynthesis in human blood platelets indicated that while linoleic acid (a cis fatty acid) increased the generation of prostaglandins and thromboxanes, its trans isomer, linothis compound, had a similar but less pronounced effect. sciopen.com Oleic acid and this compound at certain concentrations were found to decrease the formation of TxB2, although not to a statistically significant degree. sciopen.com

Inhibition of HHT and HETE Formation

In contrast to its stimulatory effect on prostaglandin and thromboxane synthesis, this compound has been found to inhibit the formation of other arachidonic acid metabolites, namely 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and hydroxyeicosatetraenoic acids (HETEs). cambridge.orgnih.govkarger.comresearchgate.netspandidos-publications.comashpublications.orgnih.gov This inhibitory action has been consistently reported in studies involving human platelets where this compound was co-incubated with arachidonic acid. cambridge.orgnih.govkarger.comresearchgate.netspandidos-publications.comashpublications.orgnih.gov The reduction in HHT and HETE formation occurs alongside the induced synthesis of prostaglandins and thromboxanes, suggesting a redirection of the arachidonic acid metabolic pathway. cambridge.orgnih.govkarger.comresearchgate.netspandidos-publications.comashpublications.orgnih.gov

Regulation of Gene Expression

This compound exerts significant influence on cellular function through the regulation of gene expression, particularly affecting genes involved in lipid metabolism and inflammatory responses. In some pathological contexts, it has also been shown to modulate the expression of stemness factors.

Effects on Genes Related to Lipid Metabolism

This compound has demonstrated a distinct impact on the expression of genes that are central to lipid metabolism. Research using the human HepG2 cell line has revealed that this compound up-regulates many of the proteins responsible for cholesterol synthesis. nih.gov Furthermore, it has been shown to induce the mRNA levels of sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes, which include stearoyl-CoA desaturase (SCD1), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC), all of which are crucial for lipogenesis. nih.gov Unlike its cis isomer, oleic acid, which reduces the nuclear abundance of SREBP-1 protein, this compound does not exhibit this inhibitory effect. nih.gov

In macrophage-like RAW 264.7 cells, this compound treatment led to a significant decrease in the expression of ATP-binding cassette transporter A1 (ABCA1), a key gene involved in the reverse cholesterol transport pathway. nih.govnih.gov This reduction in ABCA1 expression was observed to be dose-dependent. nih.govnih.gov However, the effect of this compound on peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism, remains a subject of some debate. One study on RAW 264.7 cells reported that this compound had no significant effect on PPAR-γ mRNA expression, nih.govnih.gov while other sources suggest it can act as an agonist for both PPAR-γ and PPAR-α. atamankimya.com

In 3T3-L1 adipocytes, treatment with oleic acid, but not this compound, resulted in reduced resistin gene expression and increased adiponectin gene expression, both of which are important adipokines in glucose metabolism and insulin sensitivity. cambridge.org

Table 1: Effects of this compound on the Expression of Genes Related to Lipid Metabolism

| Gene/Protein | Cell Line | Effect of this compound | Reference |

| Cholesterol Synthesis Proteins | HepG2 | Upregulation | nih.gov |

| SREBP-1c | HuH-7 | Increased mRNA levels | nih.gov |

| SCD1, FAS, ACC | HuH-7 | Increased expression | nih.gov |

| ABCA1 | RAW 264.7 | Decreased expression | nih.govnih.gov |

| PPAR-γ | RAW 264.7 | No significant effect on mRNA | nih.govnih.gov |

| Adiponectin | 3T3-L1 adipocytes | No effect | cambridge.org |

| Resistin | 3T3-L1 adipocytes | No effect | cambridge.org |

Influence on Genes Associated with Inflammatory Responses

This compound has been shown to modulate the expression of genes associated with inflammatory responses, often promoting a pro-inflammatory state. In cultured bovine mammary epithelial cells, this compound caused a significant increase in the mRNA expression of interleukin-1β (IL-1β) and intercellular adhesion molecule-1 (ICAM-1). nih.gov Conversely, it led to a reduction in the expression of IL-6 and IL-8 in the same cell line. nih.gov In human endothelial cells, both this compound and linothis compound were associated with increased activation of NF-κB, a key transcription factor in inflammation, as evidenced by increased IL-6 levels and phosphorylation of IκBα. plos.org This activation was also linked to increased expression of TNFα, ICAM, and iNOS. plos.org

Studies in C2C12 myotubes revealed that this compound, but not oleic acid, led to increased TNF-α expression levels. cambridge.org Furthermore, this compound treatment resulted in reduced IL-15 mRNA levels in these cells. cambridge.org In mice, oral gavage of this compound was found to activate the NF-κB and MAPK signaling pathways in the liver, leading to inflammation. nih.gov However, some studies have reported conflicting findings. For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α, this compound was found to downregulate the gene expression of TNF and VCAM-1. nih.gov Another study on J744 and RAW264.7 macrophage cell lines found no significant difference in TNF-α gene expression after treatment with this compound. civilica.comresearchgate.net

Table 2: Influence of this compound on the Expression of Genes Associated with Inflammatory Responses

| Gene/Protein | Cell Line/Model | Effect of this compound | Reference |

| IL-1β | Bovine Mammary Epithelial Cells | Increased mRNA expression | nih.gov |

| ICAM-1 | Bovine Mammary Epithelial Cells | Increased mRNA expression | nih.gov |

| IL-6 | Bovine Mammary Epithelial Cells | Reduced mRNA expression | nih.gov |

| IL-8 | Bovine Mammary Epithelial Cells | Reduced mRNA expression | nih.gov |

| NF-κB pathway | Human Endothelial Cells | Activation | plos.org |

| TNF-α | C2C12 myotubes | Increased expression | cambridge.org |

| IL-15 | C2C12 myotubes | Reduced mRNA levels | cambridge.org |

| NF-κB and MAPK pathways | Mouse Liver | Activation | nih.gov |

| TNF, VCAM-1 | HUVECs (TNF-α stimulated) | Decreased gene expression | nih.gov |

| TNF-α | J744 and RAW264.7 Macrophages | No significant difference | civilica.comresearchgate.net |

Modulation of Stemness Factor Expression in Pathological Contexts

In the context of colorectal cancer (CRC), this compound has been demonstrated to enhance the metastatic potential of cancer cells by modulating the expression of stemness factors. karger.comresearchgate.net Studies on CRC cell lines, such as CT26 and HT29, have shown that treatment with this compound induces the expression of several stemness factors, including nucleostemin (NS), CD133, and Oct4. karger.com The expression of these cancer stem cell markers was also observed to be increased in tumors from mice that had oral intake of this compound. karger.comspandidos-publications.com

Further research has indicated that this compound can increase the expression of other stemness-related genes like nanog and c-Myc, while downregulating PGC-1A, which is associated with oxidative phosphorylation and a more dormant stem cell phenotype. nih.gov The upregulation of these stemness factors by this compound is thought to be mediated through the activation of signaling pathways such as Wnt and ERK1/2. karger.com Inhibition of these pathways was found to abrogate the this compound-induced enhancement of metastasis. karger.com The promotion of cancer stem cell survival by this compound has also been linked to increased resistance to chemotherapy agents like 5-fluorouracil. nih.govnih.gov

Table 3: Modulation of Stemness Factor Expression by this compound in Colorectal Cancer Cells

| Stemness Factor | Cell Line/Model | Effect of this compound | Reference |

| Nucleostemin (NS) | CT26, HT29 | Increased expression | karger.comspandidos-publications.com |

| CD133 | CT26, HT29 | Increased expression | karger.comspandidos-publications.com |

| Oct4 | CT26 | Induced expression | karger.com |

| Nanog | HT29 | Increased expression | nih.gov |

| c-Myc | HT29 | Increased expression | nih.gov |

| PGC-1A | HT29 | Decreased expression | nih.gov |

Metabolic and Physiological Impact of Elaidic Acid

Systemic Lipid Metabolism Perturbations

A substantial body of evidence from human and animal studies indicates that dietary intake of elaidic acid adversely alters the plasma lipoprotein profile, contributing to a more atherogenic state. nih.govplos.org These effects are mediated, at least in part, through the modulation of key proteins involved in cholesterol transport.

Consumption of this compound has been consistently shown to have a negative impact on blood lipid profiles. plos.org It significantly elevates levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol. plos.orgnih.gov Perhaps its most distinct and detrimental effect is the concurrent reduction of high-density lipoprotein cholesterol (HDL-C), an effect not typically observed with saturated fatty acids. atamankimya.comnih.gov

In a controlled human study, when this compound was substituted for specific saturated or cis-monounsaturated fatty acids, it uniquely worsened the lipoprotein profile. nih.gov A diet rich in this compound (at 5.5% of energy) significantly raised total cholesterol and LDL-C compared to diets rich in palmitic acid or oleic acid. nih.gov Crucially, the this compound diet was the only one to depress HDL-C levels relative to all other fats tested. nih.gov The consumption of trans fatty acids like this compound has also been linked to increased fasting triglyceride levels when compared to similar amounts of monounsaturated or polyunsaturated fats. scielo.br

| Lipoprotein | Control Diet | Palmitate Diet | This compound Diet |

|---|---|---|---|

| Total Cholesterol (TC) | 124 ± 17 | 117 ± 18 | 106 ± 13 |

| HDL Cholesterol (HDL-C) | 124 ± 17 | 117 ± 18 | 106 ± 13 |

Data adapted from a study on cebus monkeys where diets were exchanged at 5% of dietary energy. The this compound diet resulted in a significantly greater reduction in HDL-C compared to the palmitate diet. nih.gov

One of the key mechanisms through which this compound adversely affects the lipoprotein profile is by increasing the activity of plasma cholesteryl ester transfer protein (CETP). atamankimya.comnih.gov CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and LDL, typically in exchange for triglycerides. wikipedia.orgpsu.edu

Effects on Plasma Lipoprotein Profiles (LDL-C, HDL-C, Total Cholesterol, Triglycerides)

Glucose Homeostasis and Insulin Sensitivity

Beyond its effects on lipid metabolism, this compound has been implicated in the disruption of glucose control and the promotion of insulin resistance. cambridge.orgnih.gov These effects appear to stem from direct actions on insulin-sensitive tissues like skeletal muscle and adipose tissue.

Epidemiological and clinical data suggest a link between the consumption of industrial trans fatty acids, of which this compound is a major component, and an increased risk of developing insulin resistance and type 2 diabetes. nih.govnih.gov A study involving two Japanese cohorts found that higher serum this compound concentrations were significantly and positively associated with the homeostasis model assessment for insulin resistance (HOMA-IR), a key marker of insulin resistance. nih.govnih.gov In the native Japanese cohort, individuals with diabetes mellitus had significantly higher serum this compound levels compared to those with normal or impaired glucose tolerance. nih.govnih.gov Animal studies support these findings, showing that diets containing high levels of industrial trans fats can induce insulin resistance. nih.gov

| Glucose Tolerance Status | Median Serum this compound (µmol/L) |

|---|---|

| Normal Glucose Tolerance (NGT) | 10.8 |

| Impaired Glucose Tolerance (IGT) | 11.7 |

| Diabetes Mellitus (DM) | 16.0 |

Data from a study showing significantly higher this compound concentrations in the diabetic group compared to the NGT and IGT groups. nih.govnih.gov

In vitro studies using cell models of key metabolic tissues have revealed direct, detrimental effects of this compound on glucose handling. In experiments with C2C12 myotubes (a model for skeletal muscle cells), pretreatment with this compound failed to produce the beneficial increase in insulin-stimulated glucose uptake that was observed with its cis-isomer, oleic acid. cambridge.orgnih.gov This impairment may be related to this compound's effect on myokines, which are signaling proteins secreted by muscle cells. Specifically, this compound treatment led to reduced mRNA levels of IL-15, a myokine known to play a role in promoting glucose uptake and utilization in muscle. cambridge.org

Similarly, in studies on adipocytes (fat cells), exposure to this compound did not result in a significant increase in glucose uptake ability or in the expression of GLUT4, the primary insulin-responsive glucose transporter in fat and muscle cells. nih.govresearchgate.net This contrasts with other fatty acids that can positively influence glucose transport, suggesting a specific inhibitory or non-beneficial action of this compound on nutrient handling at the cellular level. cambridge.org

Contribution to Insulin Resistance Development

Adipose Tissue Remodeling and Function

Adipose tissue is a critical endocrine organ that influences systemic metabolism. nih.gov this compound can be incorporated into adipose tissue lipids, particularly phospholipids, and its presence can alter the function and signaling of this tissue. nih.govcambridge.org

Research on 3T3-L1 adipocytes (a model for fat cells) has shown that this compound has distinct and unfavorable effects on the expression of key adipokines compared to oleic acid. cambridge.orgnih.gov While oleic acid treatment resulted in a beneficial decrease in resistin (an insulin resistance factor) and an increase in adiponectin (an insulin-sensitizing factor), this compound had no such positive effects. cambridge.orgnih.gov Furthermore, studies on human adipocytes have linked this compound exposure to the activation of endoplasmic reticulum (ER) stress markers and impaired insulin receptor signaling, which can lead to cellular dysfunction. nih.gov In muscle cells, this compound was found to increase the expression of the inflammatory cytokine TNF-α. cambridge.org This suggests that this compound can contribute to a pro-inflammatory and dysfunctional state in metabolic tissues, further exacerbating insulin resistance and metabolic dysregulation. cambridge.orgnih.gov

Hepatic Responses to this compound Exposure

The liver, a central organ in lipid metabolism, is significantly impacted by the consumption of this compound. Research has demonstrated that exposure to this trans fatty acid can lead to detrimental changes in hepatic lipid content and enzymatic activity, contributing to the development of liver-related pathologies.

Hepatic Lipid Accumulation and Fatty Liver Development

This compound has been shown to promote the accumulation of lipids within the liver, a condition known as hepatic steatosis, which is a hallmark of metabolic-associated fatty liver disease (MAFLD). mdpi.com Studies in animal models have demonstrated that diets rich in this compound can induce hepatic steatosis and liver injury. mdpi.com The development of fatty liver is often a result of an imbalance between lipid acquisition and lipid disposal. In the context of this compound, this imbalance is partly driven by an increased synthesis of lipids within the liver.

Impact on Hepatic Enzyme Activities (e.g., FASN, HMGCR)

This compound exerts its effects on hepatic lipid accumulation in part by modulating the activity of key enzymes involved in lipid synthesis. nih.gov Research has shown that this compound can upregulate the expression of several critical lipogenic genes.

In HuH-7 cells, this compound treatment was found to increase the mRNA levels of key enzymes involved in fatty acid and cholesterol synthesis. nih.gov These include:

Fatty Acid Synthase (FASN): A crucial enzyme in the de novo synthesis of fatty acids.

3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis. nih.gov

Acetyl-CoA Carboxylase (ACC): An enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis. nih.gov

Stearoyl-CoA Desaturase-1 (SCD1): An enzyme involved in the synthesis of monounsaturated fatty acids. nih.gov

Table 1: Effect of this compound on Hepatic Lipogenic Gene Expression

| Gene | Function | Effect of this compound Exposure | Reference |

|---|---|---|---|

| FASN | Fatty Acid Synthesis | Upregulation of mRNA levels | nih.gov |

| HMGCR | Cholesterol Synthesis (rate-limiting step) | Upregulation of mRNA levels | nih.gov |

| ACC | Fatty Acid Synthesis (commitment step) | Upregulation of mRNA levels | nih.gov |

| SCD1 | Monounsaturated Fatty Acid Synthesis | Upregulation of mRNA levels | nih.gov |

| SREBP-1c | Master regulator of lipogenesis | Increased mRNA levels and activity | nih.gov |

This table summarizes the observed effects of this compound on the expression of key genes involved in hepatic lipid synthesis based on in vitro studies.

Cardiovascular System Effects

The consumption of this compound has been strongly linked to adverse cardiovascular outcomes. Its impact on the cardiovascular system is multifaceted, involving the promotion of atherosclerosis, induction of endothelial dysfunction, and alteration of key vascular health markers.

Atherogenesis and Endothelial Cell Dysfunction

Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory process characterized by the buildup of plaques in the arteries. This compound has been identified as a contributor to this process. researchgate.net It promotes inflammation and endothelial dysfunction, which are critical early events in the development of atherosclerosis. researchgate.netnih.gov

Endothelial cells, which form the inner lining of blood vessels, play a crucial role in maintaining vascular homeostasis. nih.gov this compound has been shown to induce endothelial dysfunction by impairing the normal functioning of these cells. researchgate.net This includes reducing the production of nitric oxide (NO), a key molecule for vasodilation and vascular health. plos.org Studies have demonstrated that this compound can increase the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative stress and subsequent inflammation. plos.orgjpp.krakow.pl This inflammatory response involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn increases the expression of pro-inflammatory molecules like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). wur.nlplos.org Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in human endothelial cells, which can compromise the integrity of the vascular barrier. jpp.krakow.pl

Influence on Vascular Health Markers

The detrimental effects of this compound on the cardiovascular system are reflected in its influence on various vascular health markers. Epidemiological and clinical studies have consistently shown a correlation between higher levels of this compound in the blood and an increased risk of coronary heart disease. researchgate.netnih.gov

Elevated serum this compound levels have been associated with:

Increased levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C) jst.go.jp

A higher rate of target lesion revascularization (TLR) following percutaneous coronary intervention. jst.go.jp

An increased risk of nonfatal myocardial infarction. nih.gov

In contrast to its detrimental effects, some studies have explored the roles of other fatty acids. For instance, higher levels of linoleic acid have been associated with a lower risk of total cardiovascular disease. ahajournals.org

Table 2: Impact of this compound on Cardiovascular Health Markers

| Marker | Associated Health Implication | Observed Effect of this compound | Reference |

|---|---|---|---|

| Total Cholesterol | Risk factor for heart disease | Positive association with serum this compound | jst.go.jp |

| LDL-C | "Bad" cholesterol, contributes to plaque | Positive association with serum this compound | jst.go.jp |

| Endothelial Function | Vascular health and regulation | Induces dysfunction, impairs NO production | researchgate.netplos.org |

| Inflammation (e.g., IL-6, TNF-α) | Promotes atherosclerosis | Induces pro-inflammatory responses | wur.nlplos.org |

| Risk of Coronary Heart Disease | Overall cardiovascular morbidity | Increased risk with higher intake | researchgate.net |

| Nonfatal Myocardial Infarction | Heart attack | Positive association with serum this compound | nih.gov |

This table summarizes the influence of this compound on key markers and outcomes related to cardiovascular health.

Neurological and Neurotoxicological Considerations

Emerging research has highlighted the potential for this compound to exert neurotoxic effects and contribute to neurological disorders. Studies suggest that this trans fatty acid can cross the blood-brain barrier and negatively impact the central nervous system. researchgate.net

Investigations into the neurotoxicity of this compound have revealed its ability to induce apoptosis in neuronal cells. researchgate.netnih.gov In studies using the SH-SY5Y human neuroblastoma cell line, this compound treatment led to increased cell death. researchgate.netnih.gov The proposed mechanisms for this neurotoxicity involve the induction of oxidative stress through the accumulation of reactive oxygen species (ROS) and the activation of endoplasmic reticulum (ER) stress pathways. wur.nlnih.govhealthmatters.io

Impact on Neuronal Viability and Apoptosis

Research demonstrates that this compound exerts a direct toxic effect on neuronal cells, leading to decreased viability and the induction of programmed cell death, or apoptosis. nih.govselleck.co.jp Studies using the SH-SY5Y neuroblastoma cell line, a common model for neuronal research, have shown that treatment with this compound inhibits cell viability in a dose- and time-dependent manner. nih.govnih.gov

A key indicator of early-stage apoptosis is the disruption of the mitochondrial membrane potential (MMP). nih.govresearchgate.net Treatment of SH-SY5Y cells with this compound has been shown to cause a significant loss of MMP, with the effect intensifying as the concentration of the fatty acid increases. nih.govresearchgate.netresearchgate.net This dose-dependent induction of early apoptosis is further confirmed by Annexin V-FITC/PI double staining, which revealed a significantly higher percentage of apoptotic cells when treated with 100 µM this compound. nih.govresearchgate.net These findings suggest a potential role for this compound in the neuronal loss observed in neurodegenerative disorders. nih.gov

Contribution to Oxidative Damage and ER Stress in Neurons

The neurotoxic effects of this compound are largely attributed to its ability to induce oxidative stress and endoplasmic reticulum (ER) stress within neurons. nih.govnih.gov Neurons are particularly susceptible to oxidative stress due to their high oxygen consumption rate. nih.govmdpi.commdpi.com

High concentrations of this compound have been shown to enhance the release of reactive oxygen species (ROS), leading to oxidative damage. nih.govnih.gov This is evidenced by increased levels of lipid peroxide (LPO) and malondialdehyde (MDA), alongside reduced activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govnih.gov

Furthermore, this compound triggers ER stress, a condition where unfolded or misfolded proteins accumulate in the endoplasmic reticulum. This is demonstrated by the upregulation of key ER stress markers, including glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP). nih.govnih.gov The activation of the GRP78/ATF4/CHOP signaling pathway appears to be a central mechanism through which this compound mediates its effects on ER stress. nih.gov This overactivation of the unfolded protein response (UPR) can ultimately lead to apoptotic cell death. nih.gov

Table 1: Effect of this compound on Oxidative and ER Stress Markers in SH-SY5Y Cells

| Marker | Effect of High-Dose this compound Treatment | Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Enhanced release nih.gov | Increased oxidative stress |

| Lipid Peroxide (LPO) | Upregulated levels nih.gov | Oxidative damage to lipids |

| Malondialdehyde (MDA) | Upregulated levels nih.gov | Marker of lipid peroxidation |

| Superoxide Dismutase (SOD) | Reduced activity nih.govnih.gov | Impaired antioxidant defense |

| Glutathione Peroxidase (GSH-Px) | Reduced activity nih.govnih.gov | Impaired antioxidant defense |

| GRP78 | Upregulated expression nih.gov | Induction of ER stress |

| ATF4 | Upregulated expression nih.gov | Activation of ER stress pathway |

| CHOP | Upregulated expression nih.gov | Promotion of apoptosis via ER stress |

Effects on Learning, Memory, and Motor Function

The cellular damage induced by this compound translates to functional deficits in learning, memory, and motor control. nih.govnih.gov Studies in mice have shown that this compound can enhance damage to learning and memory. nih.gov One study found that a diet containing this compound resulted in a clear delay in learning and impaired appetitive memory in an eight-arm maze task. nih.gov In contrast, diets enriched with ruminant trans-fatty acids or oleic acid showed improvements in learning performance. nih.gov

In addition to cognitive effects, this compound has been shown to exacerbate motor abnormalities. Research indicates that it enhances the increase of gait abnormality in mice. nih.gov These findings suggest that the neurotoxic effects of this compound at the cellular level have tangible consequences for an organism's cognitive and motor functions. nih.gov

Renal Function Alterations

The impact of this compound extends beyond the nervous system to affect vital organs such as the kidneys. mdpi.com Research in a rabbit model demonstrated that a diet high in this compound leads to kidney damage. mdpi.com

Key biomarkers for kidney function, including creatinine, uric acid, and blood urea nitrogen, were found to be elevated in the serum of rabbits treated with this compound. mdpi.com Creatinine and urea are considered reliable indicators of normal kidney function; elevated levels suggest impaired filtration and damage to the kidneys. mdpi.com Histological examination of kidney tissues from the this compound-treated group further confirmed these findings, showing degradation and structural abnormalities compared to control groups. mdpi.com These results point to this compound as a factor contributing to coronary kidney disease. mdpi.com

Table 2: Effect of this compound on Renal Function Biomarkers in Rabbits

| Biomarker | Effect in this compound-Treated Group | Indication |

|---|---|---|

| Creatinine | Elevated serum levels mdpi.com | Impaired kidney filtration |

| Uric Acid | Elevated serum levels mdpi.com | Potential kidney dysfunction |

| Blood Urea Nitrogen | Elevated serum levels mdpi.com | Impaired kidney function |

Immune Cell Modulation and Inflammatory Responses

This compound is a potent modulator of the immune system, generally promoting pro-inflammatory responses. plos.orgnih.govmdpi.com This is a critical aspect of its pathology, as chronic inflammation is a known contributor to various diseases, including atherosclerosis. plos.orgnih.gov

In human endothelial cells, this compound has been shown to increase the activation of NF-κB, a key transcription factor that governs inflammatory responses. plos.org This leads to an increased expression of pro-inflammatory genes and the production of cytokines and chemokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), RANTES, and Interleukin-8 (IL-8). plos.orgnih.govmdpi.com This inflammatory response is also associated with increased production of superoxide, an oxygen-derived free radical. plos.org

This compound also affects the function of macrophages, key immune cells involved in both initiating and resolving inflammation. nih.govnih.gov Studies have shown that this compound can impair cholesterol efflux in macrophages, a process crucial for preventing the buildup of plaques in arteries. nih.gov It has also been found to uniquely increase intracellular zinc levels in human macrophages after prolonged exposure, a novel finding that points to a specific and durable effect on macrophage metabolism. nih.gov Furthermore, this compound can potentiate apoptosis in microglial cells (the resident macrophages of the central nervous system) when triggered by other stimuli, suggesting it can amplify inflammatory and degenerative processes in the brain. jst.go.jp

In contrast, some naturally occurring trans-fatty acids, like trans-vaccenic acid (TVA), have been shown to have anti-inflammatory properties, highlighting that the biological effects of trans-fats can differ based on their specific isomeric structure. nih.govmdpi.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Activating transcription factor 4 (ATF4) |

| Annexin V |

| Blood urea nitrogen |

| CCAAT/enhancer-binding protein homologous protein (CHOP) |

| Creatinine |

| This compound |

| Glucose-regulated protein 78 (GRP78) |

| Glutathione peroxidase (GSH-Px) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Lipid peroxide (LPO) |

| Malondialdehyde (MDA) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| NF-κB |

| Oleic acid |

| Propidium iodide (PI) |

| RANTES |

| Reactive oxygen species (ROS) |

| Superoxide |

| Superoxide dismutase (SOD) |

| Trans-vaccenic acid (TVA) |

| Uric acid |

Elaidic Acid in Disease Pathogenesis and Health Outcomes

Cardiovascular Diseases (CVD)

The consumption of trans fatty acids, including elaidic acid, has been consistently linked to an increased risk of cardiovascular diseases. jst.go.jptandfonline.com These fatty acids have detrimental effects on the lipoprotein profile, contributing to a higher risk of heart-related conditions. universiteitleiden.nl

Coronary Heart Disease (CHD) Risk Assessment